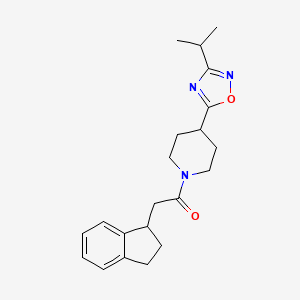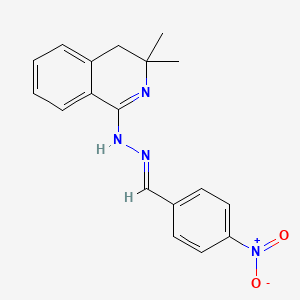
N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives involves multi-component reactions, demonstrating the compound's complexity and the intricate methods required for its production. An example includes the synthesis of related quinoline derivatives through reactions involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids, highlighting the versatility of methods used to obtain such compounds (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and its derivatives often displays a nearly planar conformation. This is exemplified by related compounds where bond lengths and angles fall within normal ranges, indicating a planar conformation which contributes to the compound's reactivity and potential interactions (Wen, Wen, Li, Xu, & Zhang, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives includes interactions with acids and other compounds. For example, related compounds exhibit fluorescence quenching upon interaction with acids, indicating potential applications in sensing and molecular recognition (Karmakar & Baruah, 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystalline structure, are crucial for their potential applications. For instance, the synthesis approach can affect the crystalline structure, influencing the compound's physical properties and its applicability in various fields (Lichitsky, Komogortsev, & Melekhina, 2022).
Applications De Recherche Scientifique
Structural Insights and Molecular Interactions
Spatial Orientation in Anion Coordination
The study of amide derivatives, including N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, reveals unique spatial orientations influencing anion coordination. These orientations are critical in understanding the molecular assembly and interactions within crystals, showcasing the compound's potential in designing molecular structures with specific properties (Kalita & Baruah, 2010).
Co-crystal Formation
Research into quinoline derivatives with amide bonds, including our compound of interest, has led to the formation of co-crystals with aromatic diols. These co-crystals demonstrate varied structural arrangements and interactions, contributing to our understanding of molecular crystalline structures (Karmakar, Kalita, & Baruah, 2009).
Fluorescence and Chemical Properties
- Fluorescence Emission in Host-Guest Complexes: The investigation into isoquinoline derivatives, closely related to N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide, has highlighted their potential in forming host-guest complexes that exhibit significant fluorescence emission. This property is pivotal for applications in sensing, imaging, and fluorescence-based detection techniques (Karmakar, Sarma, & Baruah, 2007).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-17(21)12-23-18-11-6-13-4-2-3-5-16(13)20-18/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSQLZJGHSIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)



![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)
![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)


![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)